4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine
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Overview
Description
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a bromothiophene and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to yield 5-bromothiophene.
Formation of Triazine Ring: The brominated thiophene is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and triazine ring formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Electronics: Employed in the development of semiconducting materials for transistors and sensors.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine depends on its application:
In Organic Electronics: The compound acts as a building block for conjugated polymers, facilitating charge transport through π-π stacking interactions.
In Pharmaceuticals: It may interact with biological targets through hydrogen bonding and hydrophobic interactions, depending on the functional groups present in the final compound.
Comparison with Similar Compounds
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: A related compound with multiple bromothiophene substituents.
5-Bromo-2-chlorothiophene: A simpler analog with only bromine and chlorine substituents on the thiophene ring.
Uniqueness: 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C7H4BrClN4S |
---|---|
Molecular Weight |
291.56 g/mol |
IUPAC Name |
4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-1-3(2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI Key |
PKKSITCDURCEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)Br |
Origin of Product |
United States |
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